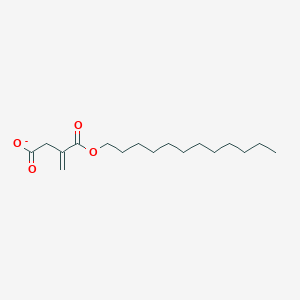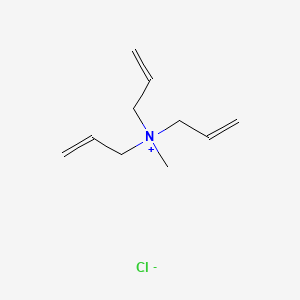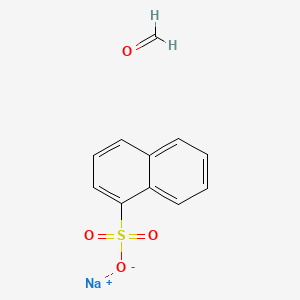
Sodium;formaldehyde;naphthalene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;formaldehyde;naphthalene-1-sulfonate is a polymeric compound formed by the condensation of 1-naphthalenesulfonic acid and formaldehyde in the presence of sodium hydroxide. This compound is widely used in various industrial applications due to its excellent dispersing, emulsifying, and stabilizing properties .
Preparation Methods
The synthesis of 1-naphthalenesulfonic acid, sodium salt, polymer with formaldehyde involves a polycondensation reaction between 1-naphthalenesulfonic acid and formaldehyde. The reaction is typically carried out under acidic or basic conditions, with sodium hydroxide or sodium carbonate used to neutralize the resulting polymer . The industrial production process involves heating the reactants under controlled conditions to ensure complete polymerization and achieve the desired molecular weight .
Chemical Reactions Analysis
Sodium;formaldehyde;naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalene derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium;formaldehyde;naphthalene-1-sulfonate has a wide range of scientific research applications:
Chemistry: Used as a dispersing agent in the synthesis of various chemical compounds.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Utilized in drug formulation and delivery systems.
Industry: Acts as a plasticizer, surfactant, and emulsifier in the production of concrete, textiles, and other materials
Mechanism of Action
The compound exerts its effects primarily through its ability to interact with various molecular targets and pathways. As a surfactant, it reduces surface tension, allowing for better dispersion and stabilization of particles in a solution. This property is particularly useful in industrial applications where uniform particle distribution is essential .
Comparison with Similar Compounds
Sodium;formaldehyde;naphthalene-1-sulfonate can be compared with other similar compounds such as:
Sodium polynaphthalenesulfonate: Similar in structure and function, but may have different molecular weights and degrees of polymerization.
Sodium naphthalenesulfonate-formaldehyde copolymer: Another related compound with similar applications but distinct properties due to variations in the polymerization process
These compounds share common applications but differ in their specific properties and performance characteristics, making 1-naphthalenesulfonic acid, sodium salt, polymer with formaldehyde unique in its versatility and effectiveness .
Properties
CAS No. |
32844-36-3 |
|---|---|
Molecular Formula |
C11H9NaO4S |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
sodium;formaldehyde;naphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O3S.CH2O.Na/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;1-2;/h1-7H,(H,11,12,13);1H2;/q;;+1/p-1 |
InChI Key |
HLPHHOLZSKWDAK-UHFFFAOYSA-M |
SMILES |
C=O.C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C=O.C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


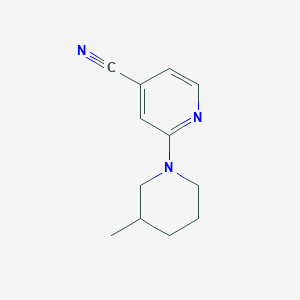
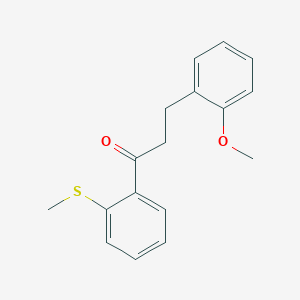
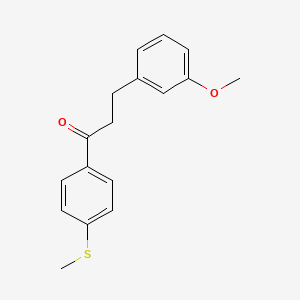
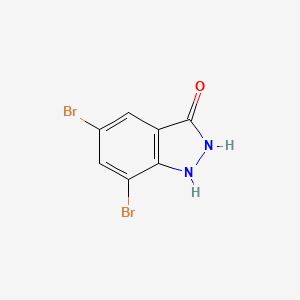

![9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B1629712.png)
![Furo[3,4-D]pyrimidine-5,7-dione](/img/structure/B1629714.png)
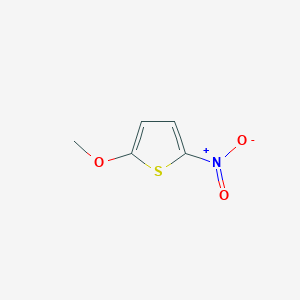

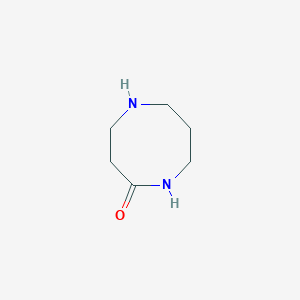
![1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1629720.png)
